methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the coupling of the indole and thiazole intermediates through an amide bond formation, followed by esterification to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone-like structures.
Reduction: Alcohols and amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The thiazole ring can interact with DNA and proteins, affecting cellular processes such as replication and transcription . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and DNA interaction .
Comparison with Similar Compounds
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-{[3-(5-chloro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Methyl 2-{[3-(5-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Contains a fluorine atom, which can enhance the compound’s stability and bioavailability.
Methyl 2-{[3-(5-iodo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Iodine substitution can lead to increased molecular weight and altered pharmacokinetics.
Biological Activity
Methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- IUPAC Name : this compound
- Molecular Formula : C18H20BrN3O4S
- Molecular Weight : 422.3 g/mol
- Structure : The compound features an indole ring, a thiazole moiety, and a carboxylate group, which contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of thiazole compounds exhibit potent anticancer effects. For instance, studies have shown that thiazole-based compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. In particular, the compound has been tested against BRAF V600E mutant cancer cells, demonstrating significant antiproliferative activity with an IC50 value as low as 0.05 µM .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study highlighted that certain indole-thiazole hybrids significantly inhibited the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tyrosinase Activity : The compound has shown potential in inhibiting mushroom tyrosinase, an enzyme critical in melanin production. This property can be beneficial in treating hyperpigmentation disorders .
- Apoptosis Induction : In cancer cells, the compound induces apoptosis through activation of intrinsic pathways, leading to cell death .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Study | Focus | Key Findings |
---|---|---|
Abdel-Maksoud et al. (2023) | Antiproliferative Activity | Significant inhibition of BRAF V600E with IC50 = 0.05 µM |
Recent Thiazole Derivatives Study | Anti-inflammatory Effects | Inhibited LPS-induced cytokine production in RAW264.7 cells |
Tyrosinase Inhibition Study | Melanin Production | Effective inhibition of tyrosinase leading to reduced melanin synthesis |
Properties
Molecular Formula |
C17H16BrN3O3S |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
methyl 2-[3-(5-bromoindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16BrN3O3S/c1-10-15(16(23)24-2)20-17(25-10)19-14(22)6-8-21-7-5-11-9-12(18)3-4-13(11)21/h3-5,7,9H,6,8H2,1-2H3,(H,19,20,22) |
InChI Key |
RAZIQOJMFBAZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.